4'-Cyano-2',3'-difluoroacetanilide
Description
Properties
CAS No. |
112279-73-9 |
|---|---|
Molecular Formula |
C9H6F2N2O |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
N-(4-cyano-2,3-difluorophenyl)acetamide |
InChI |
InChI=1S/C9H6F2N2O/c1-5(14)13-7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3,(H,13,14) |
InChI Key |
HTHAXKNWRMAYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)C#N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-Cyano-2',3'-difluoroacetanilide with structurally related acetanilide derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Properties of this compound and Analogs
*Calculated based on substituent addition to acetanilide (C₈H₉NO).
Key Observations
Substituent Effects on Reactivity and Applications Fluoro Substituents: Compounds like 2,4-Difluoroacetanilide and 3,4-Difluoroacetanilide are critical intermediates in antibiotic synthesis. Fluorine’s electronegativity enhances stability and directs regioselective reactions during bromination or functionalization . Such derivatives are explored in antimicrobial agents (e.g., triazine-pyridine hybrids in ) . Combined Cyano and Fluoro Groups: The target compound’s dual EWGs may synergistically enhance electrophilicity, making it suitable for nucleophilic substitution reactions in drug synthesis. Its structure bridges the properties of fluoroacetanilides (bioactivity) and cyano-substituted aromatics (reactivity).
Physical and Chemical Properties Molecular Weight and Polarity: The addition of cyano and fluorine groups increases molecular weight and polarity compared to simpler analogs like 4'-Fluoroacetanilide. This could improve crystallinity but reduce solubility in nonpolar solvents. Lipophilicity: The trifluoromethoxy group in N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide significantly increases lipophilicity, whereas the target compound’s fluorine atoms may balance hydrophilicity and membrane permeability .
Synthetic Considerations Halogenation: highlights bromination of 3,4-Difluoroacetanilide using novel agents, suggesting that the target compound’s fluorine positions could similarly influence halogenation efficiency . Cyanation: Malononitrile-mediated cyanation () or palladium-catalyzed reactions might be applicable for introducing the cyano group .
Biological Activity While direct data on the target compound is lacking, fluoroacetanilides are linked to antimicrobial activity (e.g., Nadifloxacin). The cyano group’s presence (as in ’s triazine derivatives) could potentiate activity against resistant bacterial strains .
Preparation Methods
Synthesis of 4-Cyano-2,3-Difluoroaniline
The aniline intermediate is synthesized via ammonia-mediated substitution of 2,3,4-trifluorobenzonitrile. This method adapts principles from the CA2230509A1 patent, which demonstrated the substitution of 2,4,5-trifluorobenzonitrile to yield 4-cyano-2,5-difluoroaniline.
Reaction Mechanism :
Ammonia acts as a nucleophile, displacing the fluorine atom at the 4' position of 2,3,4-trifluorobenzonitrile under high-temperature, high-pressure conditions. The cyano group at the 1' position remains intact due to its electron-withdrawing nature, which activates the ring for substitution.
Optimized Conditions :
-
Ammonia Stoichiometry : 2–20 mol equivalents per mole of nitrile
-
Solvent : Polar aprotic solvents (e.g., dioxane, tetrahydrofuran) or water
Work-Up :
Post-reaction, excess ammonia and solvent are removed under reduced pressure. The crude product is isolated via aqueous washing and recrystallization, yielding 4-cyano-2,3-difluoroaniline with >90% purity.
Table 1: Reaction Parameters for 4-Cyano-2,3-Difluoroaniline Synthesis
Challenges in Regioselectivity
The CA2230509A1 patent highlights the surprising selectivity of ammonia for the 4' position in trifluorobenzonitrile derivatives, avoiding competing substitutions at adjacent fluorinated sites. This selectivity is attributed to steric and electronic effects, where the cyano group directs ammonia to the para position relative to itself.
Acetylation of 4-Cyano-2,3-Difluoroaniline
Acetylation Methods
The aniline intermediate is acetylated using acetic anhydride or acetyl chloride, following protocols analogous to those described in the RSC document.
Procedure :
-
Reagents : 4-Cyano-2,3-difluoroaniline, acetic anhydride (1.1–1.5 equivalents).
-
Work-Up : The reaction mixture is diluted with ethyl acetate, washed with sodium bicarbonate and brine, and purified via silica gel chromatography.
Table 2: Acetylation Conditions for this compound
Purification and Characterization
The crude acetanilide is recrystallized from ethanol/water mixtures to achieve >99% purity. Characterization via NMR and HPLC confirms the absence of unreacted aniline or diacetylated byproducts.
Alternative Synthesis Pathways
While the above route is predominant, alternative methods include:
-
Copper-Catalyzed Cyanation : Substitution of a bromine atom in 4-bromo-2,3-difluoroacetanilide using copper cyanide. However, this method suffers from lower yields (70–75%) and hazardous waste generation.
-
Direct Fluorination : Electrophilic fluorination of 4-cyanoacetanilide derivatives, though this approach lacks regiocontrol.
Comparative Analysis of Methods
Table 3: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ammonia Substitution | 85–92 | >90 | High |
| Copper-Catalyzed | 70–75 | 80–85 | Moderate |
| Direct Fluorination | 60–65 | 75–80 | Low |
The ammonia-mediated route outperforms alternatives in yield and scalability, making it the preferred industrial method.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 4'-Cyano-2',3'-difluoroacetanilide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-fluoroaniline derivatives with cyanoacetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . Optimization includes controlling reaction temperature (e.g., 0–25°C), selecting polar aprotic solvents (DMF or DMSO), and using catalysts like triethylamine to enhance yields . Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- TLC : Monitor reaction progress and confirm product migration.
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyano and fluorine groups). For example, the cyano group’s carbon resonates at ~115 ppm in C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 239.1) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in solvent systems, catalyst loading, or reaction time. For example, DMF may yield higher purity than DMSO due to reduced side reactions . Use Design of Experiments (DoE) to systematically test variables (e.g., solvent polarity, temperature gradients). Compare intermediate stability via NMR to identify degradation pathways. Cross-reference with published protocols using analogous fluorinated acetanilides (e.g., 2',4'-difluoroacetanilide) to isolate critical parameters .
Q. What strategies are effective for elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituted cyano or fluorine groups (e.g., nitro or trifluoromethoxy) and assess bioactivity changes. For example, replacing cyano with carboxy groups may alter antimicrobial potency .
- In Vitro Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion methods. Compare zone-of-inhibition data with standard antibiotics (e.g., ampicillin) .
- Computational Modeling : Perform docking studies to predict interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .
Q. How should conflicting biological activity data be analyzed when evaluating this compound in different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and incubation conditions (37°C, 24 hr) across studies .
- Control Replicates : Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls to normalize results.
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC/MBC) if disk diffusion results are inconsistent. For cytotoxicity, combine MTT assays with live/dead staining .
Q. What advanced spectroscopic methods are recommended for confirming substitution patterns in fluorinated acetanilide derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use F-H HOESY to map spatial proximity between fluorine and adjacent protons. HSQC and HMBC correlations can confirm connectivity in crowded aromatic regions .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions. For example, dihedral angles between the cyano group and acetanilide backbone can indicate electronic effects .
- IR Spectroscopy : Identify stretching frequencies for C≡N (~2240 cm) and C-F (~1220 cm) bonds to rule out unintended substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
